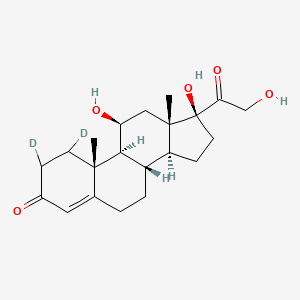
Cortisol-d2
Übersicht
Beschreibung
Cortisol-d2 is a labeled analogue of cortisol, which is used in scientific experiments to quantify the levels of cortisol in the body. Cortisol, also known as hydrocortisone, is a steroid hormone that is essential for life. It is produced in the adrenal cortex and is predominantly regulated by the neuroendocrine hypothalamus-pituitary-adrenal (HPA) axis .
Synthesis Analysis
Cortisol is mainly synthesized and secreted from the zona fasciculata of the adrenal cortex . It is also produced in smaller amounts in other tissues, including hair follicle cells, the placenta, and the brain . The main precursor for the production of cortisol is cholesterol from which it is derived via two alternative paths involving several intermediate metabolic steps .
Molecular Structure Analysis
Cortisol binds to the glucocorticoid receptor (GR), a member of the nuclear receptor (NR) family of intracellular receptors . The GR protein consists of an N-terminal domain (NTD), DNA-binding domain (DBD), a hinge region (H), and a ligand-binding domain (LBD) .
Chemical Reactions Analysis
Cortisol plays a crucial role in regulating glucose metabolism and promotes gluconeogenesis (glucose synthesis) and glycogenesis (glycogen synthesis) in the liver and glycogenolysis (breakdown of glycogen) in skeletal muscle . It also increases blood glucose levels by reducing glucose uptake in muscle and adipose tissue, decreasing protein synthesis, and increasing the breakdown of fats into fatty acids (lipolysis) .
Physical And Chemical Properties Analysis
The molecular formula of this compound is C21H30D2O5, and its molecular weight is 374.5 g/mol. Cortisol can be found in many biological fluids, such as saliva, sweat, serum, plasma, urine, hair, and cerebrospinal fluid .
Wissenschaftliche Forschungsanwendungen
1. Cortisol in Stress and Diabetes
Cortisol, often referred to as the stress hormone, plays a significant role in various bodily functions including the regulation of the immune system and metabolic processes. Research by Mohammed (2021) indicates that elevated serum cortisol concentrations can contribute to the development of Type 2 Diabetes Mellitus, emphasizing cortisol's impact on metabolic health.
2. Cortisol in Fish Development
In aquatic life, cortisol's role extends beyond stress response to include osmoregulatory functions. Trayer et al. (2013) explored how cortisol and corticosteroid receptors influence the development of ionocytes in fish embryos, highlighting the hormone's diverse biological functions across species (Trayer et al., 2013).
3. Cortisol as a Sociological Biomarker
Cortisol's responsiveness to social stress makes it a valuable biomarker in sociological studies. Taylor (2012) discussed how cortisol can be used to understand the relationship between the social environment and human biology, emphasizing its utility in social sciences (Taylor, 2012).
4. Cortisol in Social Psychology Research
Cortisol is increasingly being used in social psychological studies to understand the relationship between social factors and stress responses. Smyth et al. (2013) provide insight into the regulation and function of cortisol in this context, highlighting its relevance in non-clinical populations (Smyth et al., 2013).
5. Cortisol and Cardiovascular Disease Risk
Research on cortisol's link to cardiovascular diseases and type 2 diabetes mellitus (T2DM) has been explored through Mendelian randomization studies. Kwok et al. (2020) found no evidence of cortisol playing a role in cardiovascular risk, challenging previous assumptions based on observational studies (Kwok et al., 2020).
6. Cortisol's Impact on Memory
The effects of acute cortisol administration on human memory have been a topic of interest, with Het et al. (2005) revealing that timing of cortisol administration is a critical factor affecting memory performance (Het et al., 2005).
7. Cortisol Detection Technologies
Advances in cortisol detection, particularly in the context of type 2 diabetes and metabolic syndrome, have been made using technologies like enzyme fragment complementation with functionalized nanowires. Kumar et al. (2007) developed a sensitive assay for cortisol detection, demonstrating the hormone's significance as a biomarker in various fields (Kumar et al., 2007).
Wirkmechanismus
Cortisol binds intracellularly to the glucocorticoid receptor (GR) in the cytoplasm, which is a nuclear hormone receptor, causing it to dimerise with another GR . Many of these functions are carried out by cortisol binding to glucocorticoid or mineralocorticoid receptors inside the cell, which then bind to DNA to impact gene expression .
Safety and Hazards
Eigenschaften
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-1,2-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21+/m0/s1/i5D,7D/t5?,7?,14-,15-,16-,18+,19-,20-,21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXADMDTFJGBT-ZSRARYMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C([C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@]([C@]4(C[C@@H]3O)C)(C(=O)CO)O)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)




![[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B1433825.png)







![(2,5-Dioxopyrrolidin-1-yl) (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1433839.png)